(4-Benzylpiperidin-1-yl)[1-(2-methoxybenzyl)piperidin-3-yl]methanone
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Overview
Description
(4-BENZYLPIPERIDINO)[1-(2-METHOXYBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It is characterized by the presence of both benzyl and methoxybenzyl groups attached to a piperidine ring, which may contribute to its unique chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(2-METHOXYBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Introduction of the 2-methoxybenzyl group: This step involves the reaction of 4-benzylpiperidine with 2-methoxybenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(2-METHOXYBENZYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-BENZYLPIPERIDINO)[1-(2-METHOXYBENZYL)-3-PIPERIDYL]METHANONE has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(2-METHOXYBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets in the body. It is believed to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters and subsequent inhibition of monoamine oxidase, leading to increased levels of these neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analog that also acts as a monoamine releasing agent.
2-Benzylpiperidine: Another analog with similar pharmacological properties.
Benzylpiperazine: A compound with stimulant effects and structural similarity.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(2-METHOXYBENZYL)-3-PIPERIDYL]METHANONE is unique due to the presence of both benzyl and methoxybenzyl groups, which may enhance its pharmacological profile and provide distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C26H34N2O2 |
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Molecular Weight |
406.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C26H34N2O2/c1-30-25-12-6-5-10-23(25)19-27-15-7-11-24(20-27)26(29)28-16-13-22(14-17-28)18-21-8-3-2-4-9-21/h2-6,8-10,12,22,24H,7,11,13-20H2,1H3 |
InChI Key |
ZTMSRWLYQRFLAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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